molecular formula C15H11F2N5OS B6496274 N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 1351588-49-2

N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B6496274
CAS No.: 1351588-49-2
M. Wt: 347.3 g/mol
InChI Key: KAZSSHMFAYULKQ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a pyrazolyl group, and a pyridazinyl group connected via a sulfanyl bridge to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 2,4-difluoroaniline: This can be synthesized from 2,4-difluoronitrobenzene via reduction.

    Formation of the pyrazolyl intermediate: This involves the reaction of hydrazine with a suitable diketone to form the pyrazole ring.

    Synthesis of the pyridazinyl intermediate: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reactions: The pyrazolyl and pyridazinyl intermediates are then coupled with 2,4-difluoroaniline through a sulfanyl linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone under appropriate conditions.

    Reduction: The nitro groups (if present in intermediates) can be reduced to amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of similar compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This can result in different reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5OS/c16-10-2-3-12(11(17)8-10)19-14(23)9-24-15-5-4-13(20-21-15)22-7-1-6-18-22/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZSSHMFAYULKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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